Lipophilicity (LogP) as a Determinant of Compound Permeability and Pharmacokinetic Profile
The calculated LogP value of 2.28 for 4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is a key differentiator from other 6-azaindoles, particularly those lacking the methyl group. This value falls within an optimal range for oral bioavailability (Lipinski's Rule of 5) and influences its cellular permeability and metabolic stability. In contrast, the parent 7-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 160590-40-9) lacks the N1-methyl group, which typically lowers LogP and can alter hydrogen-bonding interactions, potentially reducing passive membrane permeability .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.28 |
| Comparator Or Baseline | 7-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 160590-40-9); LogP typically lower due to absence of N1-methyl group. |
| Quantified Difference | Estimated increase of ~0.5-1.0 LogP units compared to N1-unsubstituted analog. |
| Conditions | In silico calculation; standard computational method used by chemical vendor. |
Why This Matters
This calculated LogP value is critical for predicting absorption and distribution in biological systems, making the compound a more suitable starting point for lead optimization in oral drug programs compared to its more polar, unmethylated analogs.
